2-(1H-pyrrol-3-yl)morpholine

Description

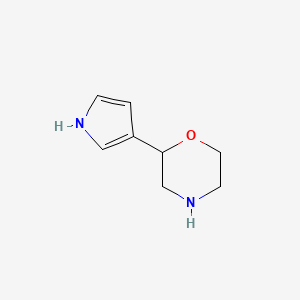

2-(1H-Pyrrol-3-yl)morpholine is a heterocyclic compound combining a pyrrole ring and a morpholine moiety. Pyrrole, a five-membered aromatic ring with one nitrogen atom, contributes to π-electron delocalization, while morpholine (a six-membered ring containing one oxygen and one nitrogen atom) offers conformational flexibility and hydrogen-bonding capabilities. This structural duality makes the compound valuable in medicinal chemistry, particularly as a building block for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(1H-pyrrol-3-yl)morpholine |

InChI |

InChI=1S/C8H12N2O/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-2,5,8-10H,3-4,6H2 |

InChI Key |

VZUDRJBNFJAJTM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CNC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-3-yl)morpholine can be achieved through various methods. One common approach involves the reaction of pyrrole with morpholine under specific conditions. For instance, the condensation of pyrrole with morpholine in the presence of a suitable catalyst can yield the desired compound. Another method involves the use of palladium-catalyzed coupling reactions, which have been shown to be effective in forming the pyrrole-morpholine linkage .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-3-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridine-Substituted Analogues

Compounds such as methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[2-methoxycarbonyl-4-(2-pyridinyl)-1H-pyrrol-3-yl]aminopropenoate (12) () feature pyridine substituents instead of a standalone pyrrole-morpholine system. These derivatives exhibit enhanced electron-withdrawing properties due to the cyano and pyridinyl groups, which may improve binding affinity in kinase inhibitors or metal coordination complexes. However, their synthesis yields are relatively low (29–33%), indicating challenges in steric control during cyclization .

Pyrazole Derivatives

2-(1H-Pyrazol-3-yl)morpholine dihydrochloride (CAS: 2225144-47-6, ) replaces pyrrole with pyrazole, introducing an additional nitrogen atom. The dihydrochloride salt form further improves aqueous stability, making it preferable for pharmaceutical formulations .

Thiopyrimidine-Morpholine Hybrids

Compounds like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (6c–f) () incorporate a thiopyrimidine group linked to morpholine via an ethyl spacer. The sulfur atom in thiopyrimidine enhances lipophilicity, which could improve blood-brain barrier penetration. These derivatives are synthesized with higher yields (63–74%), suggesting efficient coupling methodologies compared to pyrrole-morpholine systems .

Fused Heterocyclic Systems

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride () features a fused pyrrolo-morpholine ring system, creating a rigid, bicyclic structure. The hydrochloride salt improves crystallinity, aiding in polymorph control—a critical factor in patent strategies (e.g., polymorphic form B in ) .

Key Observations :

- Thiopyrimidine-morpholine hybrids exhibit superior synthetic efficiency, likely due to straightforward alkylation or nucleophilic substitution steps .

- Pyridine-substituted pyrroles suffer from lower yields, possibly due to competing side reactions during cyclization .

Pharmacological and Industrial Relevance

- Patent Emphasis on Polymorphism : The polymorphic form B of 2-[(3R)-3-methylmorpholin-4-yl]naphthyridine () highlights the importance of solid-state stability in drug development, a consideration that may extend to 2-(1H-pyrrol-3-yl)morpholine derivatives .

- Agrochemical Applications : Ethyl-linked morpholine derivatives (e.g., 6c–f) are explored for pesticidal activity due to their sulfur content and lipophilic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.